molecular formula C22H26N6O3 B2852696 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021257-09-9

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2852696
CAS No.: 1021257-09-9
M. Wt: 422.489
InChI Key: QOEGBBPNIAIRCZ-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a seven-membered azepane ring, and a 2,3-dihydrobenzo[1,4]dioxine carboxamide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic purine nucleotides .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c29-22(19-14-30-17-7-3-4-8-18(17)31-19)23-9-12-28-21-16(13-26-28)20(24-15-25-21)27-10-5-1-2-6-11-27/h3-4,7-8,13,15,19H,1-2,5-6,9-12,14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEGBBPNIAIRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

  • The dihydrobenzo[1,4]dioxine carboxamide moiety introduces rigidity and lipophilicity, contrasting with the planar chromenone group in Examples 53 and 28, which may favor π-π stacking .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • Example 53 (chromenone derivative) exhibits a melting point (MP) of 175–178°C, while Example 28 (dimethylamino analog) has a lower yield (18%), suggesting higher synthetic complexity or instability . The target compound’s MP is unreported but likely influenced by its carboxamide and azepane groups.

Spectroscopic Comparisons

  • NMR Analysis: As seen in , pyrazolo[3,4-d]pyrimidine derivatives show distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) when substituents change. The target compound’s azepane and dihydrodioxine groups would likely cause upfield/downfield shifts in these regions compared to chromenone or dimethylamino analogs .
  • Mass Spectrometry : The target compound’s molecular ion (M+1) can be compared to Example 53 (589.1) and Example 28 (~520). Molecular networking () would cluster these compounds based on MS/MS fragmentation patterns, with cosine scores reflecting structural similarities .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

  • The compound contains a pyrazolo[3,4-d]pyrimidine core, an azepane ring, and a dihydrobenzo[d][1,4]dioxine carboxamide moiety. The pyrazolo-pyrimidine scaffold is known for its planar aromatic structure, enabling π-π stacking interactions with biological targets, while the azepane ring introduces conformational flexibility critical for binding selectivity . X-ray crystallography and computational modeling (e.g., DFT calculations) are recommended to analyze bond angles and electron density distribution, which correlate with reactivity and target affinity .

Q. What synthetic strategies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • A multi-step approach is typically used:

  • Step 1 : Cyclization of precursors (e.g., aminopyrazoles with β-ketoesters) under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 2 : Functionalization of the core via nucleophilic substitution or coupling reactions (e.g., alkylation with azepane or amide bond formation with the dihydrobenzo[d][1,4]dioxine moiety). Solvents like DMF or acetonitrile and catalysts like triethylamine are critical for optimizing yields .
  • Step 3 : Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) and NMR .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, the azepane ring’s protons show distinct multiplet signals in δ 1.5–2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with mobile phases like acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

  • Case Study : If one analog shows potent kinase inhibition while another lacks activity, perform:

  • Structural Comparison : Overlay crystallographic data to identify steric or electronic differences in substituents (e.g., azepane vs. piperidine rings) .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to compare selectivity.
  • Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with hinge regions) to explain divergent activities .

Q. What methodologies optimize reaction conditions for introducing the dihydrobenzo[d][1,4]dioxine carboxamide moiety?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency compared to dichloromethane .
  • Catalyst Selection : Use HOBt/EDCI for amide bond formation to minimize racemization.
  • Temperature Control : Maintain 0–5°C during coupling to prevent side reactions .
  • Yield-Purity Trade-off : Higher temperatures (e.g., 50°C) may increase yield but reduce purity, necessitating post-reaction HPLC .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent Variation : Systematically modify the azepane ring (e.g., replace with pyrrolidine or piperazine) and assess IC50_{50} values against target kinases .
  • Bioisosteric Replacement : Substitute the dihydrobenzo[d][1,4]dioxine group with bioisosteres like benzofuran to evaluate metabolic stability .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating this compound’s pharmacokinetic (PK) properties?

  • In Vitro Controls :

  • Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Use hepatocyte stability assays with verapamil (P-gp inhibitor) to assess efflux effects .
    • In Vivo Controls :
  • Administer vehicle-only groups to distinguish compound effects from solvent toxicity.
  • Monitor plasma protein binding (e.g., using equilibrium dialysis) to interpret free drug concentrations .

Q. How should researchers address low solubility during in vitro testing?

  • Formulation Adjustments : Use co-solvents like DMSO (<0.1% final concentration) or surfactants (e.g., Tween-80) .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability in cell culture .

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